N2-(4-fluorobenzyl)-5-nitropyrimidine-2,4-diamine
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Overview
Description
“N2-(4-fluorobenzyl)-5-nitropyrimidine-2,4-diamine” is a complex organic compound. It contains a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with a nitro group at the 5-position and amino groups at the 2 and 4-positions. Additionally, a 4-fluorobenzyl group is attached to the nitrogen at the 2-position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidine ring, followed by the introduction of the nitro, amino, and 4-fluorobenzyl groups .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy . Fluorine-19 NMR can provide a wealth of molecular structure information as well as its associated chemical environment .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially be reduced to an amino group, and the fluorobenzyl group could undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure. For example, the presence of the fluorobenzyl group could potentially increase its lipophilicity, which could affect its solubility and distribution in the body .Scientific Research Applications
Antitumor and Antifolate Activity
Compounds related to N2-(4-fluorobenzyl)-5-nitropyrimidine-2,4-diamine have been synthesized and evaluated for their activity as inhibitors of dihydrofolate reductase from different organisms, such as Pneumocystis carinii and Toxoplasma gondii, and for their antitumor properties. These compounds exhibited potent inhibitory activity and demonstrated significant antitumor activity with minimal toxicity in certain cases, underscoring their potential in cancer therapy (Robson et al., 1997).
Larvicidal Activity
A series of pyrimidine derivatives, including those related to this compound, were synthesized and evaluated for their larvicidal activity. These compounds showed significant activity against third instar larvae, suggesting their potential use in controlling harmful insect populations (Gorle et al., 2016).
Material Science and Polymer Chemistry
In material science, derivatives of this compound have been explored for their applications in creating new polyimides with promising properties for electronics applications. These materials exhibited excellent thermal stability, low moisture absorption, and properties that suggest their suitability as next-generation materials for various technological applications (Feiring et al., 1993).
Mechanism of Action
Target of Action
The compound is a useful organic compound for research related to life sciences .
Mode of Action
It’s known that the compound’s interaction with its targets could lead to changes in cellular processes .
Biochemical Pathways
It’s known that the compound could potentially influence various biochemical processes .
Pharmacokinetics
It is also reported to be a CYP1A2 inhibitor .
Result of Action
It’s known that the compound could potentially influence various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N2-(4-fluorobenzyl)-5-nitropyrimidine-2,4-diamine. For instance, the compound’s action could be influenced by factors such as temperature, pH, and the presence of other substances .
Safety and Hazards
Future Directions
The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. For example, it could be studied for its potential use as a pharmaceutical compound, or its properties could be further investigated using advanced analytical techniques .
properties
IUPAC Name |
2-N-[(4-fluorophenyl)methyl]-5-nitropyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN5O2/c12-8-3-1-7(2-4-8)5-14-11-15-6-9(17(18)19)10(13)16-11/h1-4,6H,5H2,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJSRZUEGWNDPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=C(C(=N2)N)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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